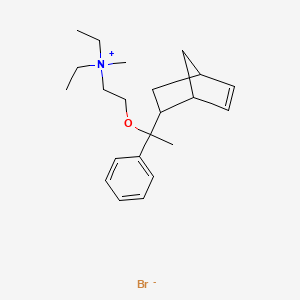
Cinnarizine
Vue d'ensemble
Description
Cinnarizine is an antihistamine primarily used to treat motion sickness, vertigo, and Meniere’s disease . It belongs to a class of medicines known as antihistamines and works by blocking the effects of histamine in your brain to reduce the symptoms of travel sickness (motion sickness). It also helps to improve blood flow in the inner ear .
Synthesis Analysis
Cinnarizine was synthesized in a high yield by iron-catalyzed cross-coupling of phenylmagnesium chloride with 1-[(2E)-3-chloroprop-2-en-1-yl]-4-(diphenylmethyl)piperazine prepared by allylation of 1-(diphenylmethyl) piperazine with (E)-1,3-dichloropropene .Molecular Structure Analysis
The molecular formula of Cinnarizine is C26H28N2 . The molecular weight is 368.51 . More detailed structural information can be found in the references .Chemical Reactions Analysis
The thermal behavior of Cinnarizine was investigated using thermogravimetry/derivative thermogravimetry and differential thermal analysis . The activation energy values obtained were 88.38 and 90.12 kJ mol−1 for the isothermal and non-isothermal conditions, respectively .Physical And Chemical Properties Analysis
The thermal behavior of Cinnarizine was investigated using thermogravimetry/derivative thermogravimetry and differential thermal analysis . More detailed information about its physical and chemical properties can be found in the references .Applications De Recherche Scientifique
Field
This application falls under the field of Pharmaceutics .
Summary of the Application
Cinnarizine has been used in the development of novel niosomal formulations to enhance its drug characteristics .
Methods of Application
Niosomes (non-ionic surfactant vesicles) were prepared by conventional thin-film hydration (TFH) and microfluidic (MF) methods with sorbitan monostearate (Span ® 60), cholesterol, and co-surfactants (Cremophor ® ELP, Cremophor ® RH40 and Solutol ® HS15) as key excipients . The aim was to study the effect of cinnarizine on the characteristics of different niosomal formulations manufactured by using different methods .
Results or Outcomes
The efficacy of niosomes for therapeutic applications is correlated to their physiochemical properties . Niosome vesicles prepared were characterised using dynamic light scattering technique and the morphology of niosomes dispersion was characterised using optical microscopy .
Application in Analytical Chemistry
Field
This application falls under the field of Analytical Chemistry .
Summary of the Application
An eco-friendly high-performance thin-layer chromatographic (HPTLC) technique has been developed for assessing Cinnarizine in commercial formulations .
Methods of Application
The proposed approach was based on the use of ethyl alcohol-water (90:10 v / v) as the eco-friendly mobile phase . A wavelength of 197 nm was used to detect Cinnarizine .
Results or Outcomes
The current approach for Cinnarizine measurement was validated successfully using ICH guidelines and was found to be linear, accurate (% recovery = 99.07–101.29%), precise (% CV = 0.80–0.95%), robust, sensitive (LOD = 16.81 ng band −1 and LOQ = 50.43 ng band −1 ), specific, selective, stability-indicating, and eco-friendly .
Application in Migraine Prevention
Field
This application falls under the field of Neurology .
Summary of the Application
Cinnarizine has shown potential in preventing the attacks of migraine .
Methods of Application
The effectiveness of Cinnarizine in migraine prevention was evaluated by analyzing data from various studies. The studies included both randomized controlled trials and quasi-experimental studies .
Results or Outcomes
Compared to placebo, Cinnarizine demonstrated significant improvements in migraine episode frequency and intensity . Moreover, Cinnarizine led to similar or better results when compared to active controls, including sodium valproate, topiramate, and propranolol .
Application in Drug Delivery Systems
Field
This application falls under the field of Pharmaceutical Sciences .
Summary of the Application
Cinnarizine has been used in the development of self-nanoemulsifying drug delivery systems (SNEDDS) to enhance its bioavailability .
Methods of Application
Due to its extreme lipophilicity, the oral delivery of Cinnarizine encounters several problems such as poor aqueous solubility and pH-dependent dissolution, which result in low and erratic bioavailability. The SNEDDS of Cinnarizine were designed to circumvent such obstacles .
Results or Outcomes
The development of SNEDDS for Cinnarizine could potentially improve its bioavailability, making it a more effective therapeutic agent .
Application in Cardiovascular Medicine
Field
This application falls under the field of Cardiovascular Medicine .
Summary of the Application
Cinnarizine has been used to treat conditions related to poor blood circulation .
Methods of Application
Cinnarizine inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels . It has also been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors .
Results or Outcomes
The use of Cinnarizine in cardiovascular medicine has shown potential in improving blood circulation, thereby helping in the management of conditions related to poor blood circulation .
Application in Vertigo Treatment
Field
This application falls under the field of Neurology .
Summary of the Application
Cinnarizine has been used in the treatment of vertigo .
Methods of Application
Cinnarizine works by reducing the responses of the vestibular system. It blocks the signals from the inner ear to the vomiting center in the brain which are responsible for causing feelings of sickness and vertigo .
Results or Outcomes
Patients treated with Cinnarizine have reported a significant reduction in the symptoms of vertigo .
Safety And Hazards
Orientations Futures
The dosage and strength of Cinnarizine depend on why it’s being taken . For travel sickness, it is taken before and during the journey. For sickness and dizziness caused by inner ear problems, it may need to be taken for several months . More research is needed to understand the full potential of Cinnarizine in the treatment of various conditions .
Propriétés
IUPAC Name |
1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERZBLKQOCDDDZ-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7002-58-6 (di-hydrochloride) | |
| Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80859311 | |
| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnarizine | |
CAS RN |
16699-20-0, 298-57-7 | |
| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16699-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, (E)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1-benzhydryl-4-cinnamylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinnarizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNARIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,5-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B1668988.png)
![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid](/img/structure/B1668990.png)
![4-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B1668992.png)
![N-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamothioyl]-4-phenylbenzamide](/img/structure/B1668993.png)
![Benzenamine, 4-[(2-fluorophenyl)sulfonyl]-](/img/structure/B1668995.png)